molecular formula C6H7BrN4OS B12236555 4-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine;hydrobromide

4-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B12236555
M. Wt: 263.12 g/mol
InChI Key: QPTKTJZHSMIRLB-UHFFFAOYSA-N
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Description

4-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine;hydrobromide is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. This particular compound features both oxadiazole and thiazole rings, which are known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine typically involves the formation of the oxadiazole and thiazole rings through cyclization reactions. One common method involves the reaction of appropriate precursors under acidic or basic conditions to form the desired heterocyclic rings. For instance, the oxadiazole ring can be synthesized from amidoximes and carboxylic acids using uronium activation methods .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The process typically includes the preparation of intermediates, followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine is unique due to its combination of oxadiazole and thiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H7BrN4OS

Molecular Weight

263.12 g/mol

IUPAC Name

4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C6H6N4OS.BrH/c1-3-5(10-11-9-3)4-2-12-6(7)8-4;/h2H,1H3,(H2,7,8);1H

InChI Key

QPTKTJZHSMIRLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1C2=CSC(=N2)N.Br

Origin of Product

United States

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